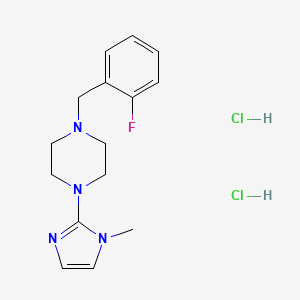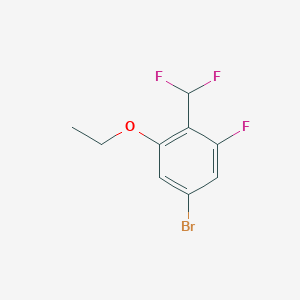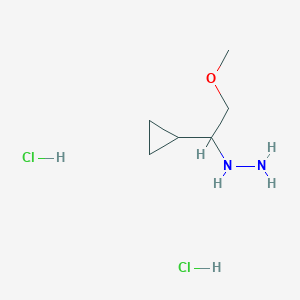![molecular formula C18H14N6O4 B2695487 N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2034597-30-1](/img/structure/B2695487.png)
N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method is known for its high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole ring, a furan ring, and a pyrazine ring. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyrazine ring is a six-membered ring with four carbon atoms and two nitrogen atoms.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The presence of multiple reactive sites, including the triazole ring and the carboxamide groups, could lead to a variety of possible reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Researchers Sanad and Mekky (2018) utilized enaminone incorporating a dibromobenzofuran moiety for the synthesis of novel azines and azolotriazines. This process outlines the potential of similar compounds in creating new chemical structures, possibly including N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (Sanad & Mekky, 2018).
Pharmacological Potential
- Riyadh (2011) synthesized enaminones as key intermediates for substituted pyrazoles, which displayed antitumor and antimicrobial activities. This indicates the potential of N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide in pharmacological applications (Riyadh, 2011).
Antiviral Properties
- Wang et al. (2014) isolated new alkaloids from mangrove-derived actinomycete, which showed activity against the influenza A virus. This suggests that compounds with similar structures, like N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, might have antiviral capabilities (Wang et al., 2014).
Anticonvulsant Activity
- A study by Kelley et al. (1995) on the synthesis of triazolo[4,3-a] pyrazines revealed potent anticonvulsant activity in rats. This highlights the potential use of similar compounds in developing anticonvulsant drugs (Kelley et al., 1995).
Antimicrobial Activity
- Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives that showed promising antimicrobial activity, suggesting similar uses for N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (Patil et al., 2021).
Anti-Influenza Virus Activity
- Flefel et al. (2012) synthesized heterocyclic compounds based on furazan derivatives that showed significant anti-avian influenza virus (H5N1) activity, which could imply similar potential for N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (Flefel et al., 2012).
Propriétés
IUPAC Name |
N-[4-(furan-2-carbonylamino)phenyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4/c1-10-9-24-15(18(27)19-10)14(22-23-24)17(26)21-12-6-4-11(5-7-12)20-16(25)13-3-2-8-28-13/h2-9H,1H3,(H,19,27)(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKCFUFQKQUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzylthio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695407.png)

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695409.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide](/img/structure/B2695410.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethyl)benzamide](/img/structure/B2695411.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2695412.png)
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2695415.png)
![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2695416.png)
![4-fluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2695419.png)


![1-[3-(Oxolan-3-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695425.png)

